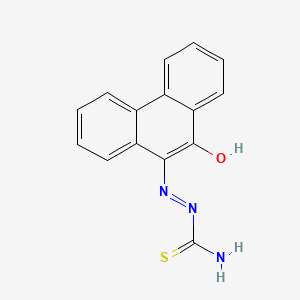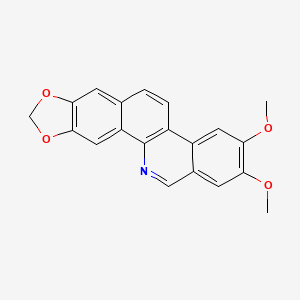
2,4-二叔丁基苯基 3,5-二叔丁基-4-羟基苯甲酸酯
描述
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound known for its role as a UV absorber and stabilizer. It is commonly used in various materials to prevent degradation caused by ultraviolet radiation. The compound is characterized by its white crystalline powder form and high thermal stability .
科学研究应用
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate has several applications in scientific research and industry:
Chemistry: Used as a UV absorber in various polymers and coatings to enhance their stability and longevity.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications.
Industry: Widely used in the production of plastics, coatings, adhesives, and fibers to prevent UV degradation
作用机制
Target of Action
It is known to be used as a stabilizer in pigmented polymers .
Mode of Action
The compound acts as a stabilizer, particularly useful for pigmented polymers, especially where the pigment itself promotes polymer degradation .
Biochemical Pathways
It is known to inhibit the aging, oxidation, and decomposition reactions caused by oxygen and heat .
Result of Action
The compound’s action results in the stabilization of polymers, particularly pigmented ones . It effectively delays the aging process of materials, improves their heat resistance, weather resistance, and mechanical properties, and extends the service life of the products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it can reduce the yellowing, brittleness, and aging of plastic products under high temperatures or sunlight exposure .
生化分析
Biochemical Properties
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the stabilization of polymers. It interacts with various enzymes and proteins that are involved in the degradation of polymers. The compound acts as an antioxidant, preventing the oxidative degradation of polymers by scavenging free radicals . This interaction helps in maintaining the integrity and longevity of the polymer materials.
Cellular Effects
The effects of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate on various types of cells and cellular processes are profound. It influences cell function by protecting cellular components from oxidative damage. This compound has been shown to affect cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . Additionally, it impacts gene expression by regulating the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects through several mechanisms. It binds to free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound also inhibits the activity of enzymes that promote oxidative stress, thereby reducing the overall oxidative burden on cells. Furthermore, it can activate certain transcription factors that upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate change over time. The compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have shown that it maintains its antioxidant properties over extended periods, providing continuous protection against oxidative damage. Its effectiveness may decrease over time if exposed to extreme conditions such as high temperatures or strong oxidizing agents.
Dosage Effects in Animal Models
The effects of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate vary with different dosages in animal models. At low doses, it effectively protects against oxidative damage without causing any adverse effects . At higher doses, it may exhibit toxic effects, including reduced fertility and decreased fetal weight in animal studies . These findings highlight the importance of determining the optimal dosage to maximize its protective effects while minimizing potential toxicity.
Metabolic Pathways
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound is metabolized into various byproducts, which are then excreted from the body. Its metabolism can affect metabolic flux and the levels of certain metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it is needed most, such as regions experiencing high oxidative stress. The compound’s distribution is crucial for its effectiveness in protecting cellular components from oxidative damage.
Subcellular Localization
The subcellular localization of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound may also undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its ability to protect against oxidative damage in targeted areas.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-butylphenol. This reaction is often facilitated by using thionyl chloride (SOCl2) as the acylating agent. The optimal conditions for this reaction include a molar ratio of 1:1.1 for 3,5-di-tert-butyl-4-hydroxybenzoic acid to 2,4-di-tert-butylphenol, a reaction temperature of 70°C, and a reaction time of 11 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization using solvents like n-butanol .
化学反应分析
Types of Reactions: 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Esterification: Thionyl chloride (SOCl2) is commonly used as the acylating agent.
Solvents: Benzene or n-butanol are often used as solvents during the synthesis and purification processes.
Major Products: The primary product of the esterification reaction is 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate itself. No significant by-products are typically formed under controlled conditions .
相似化合物的比较
2,4-Di-tert-butylphenol: Another UV absorber with similar applications but different structural properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as an antioxidant and stabilizer in polymers
Uniqueness: 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its dual functionality as both a UV absorber and an antioxidant. This dual role makes it particularly valuable in applications where both UV protection and oxidative stability are required .
属性
IUPAC Name |
(2,4-ditert-butylphenyl) 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYSXRBJOSZLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063364 | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4221-80-1 | |
| Record name | 2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Ditert-butyl-4-hydroxy-(2,4-ditert-butylphenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYL PHENYL HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2AC510TZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


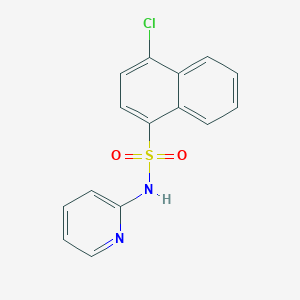
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)
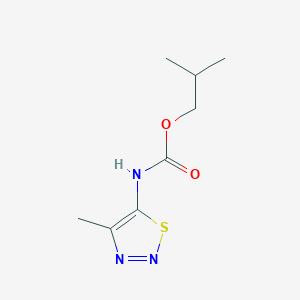


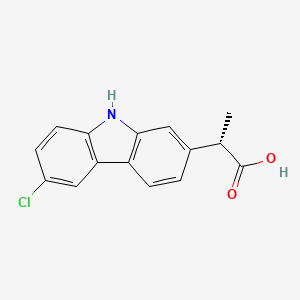
![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
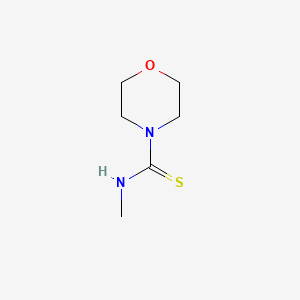
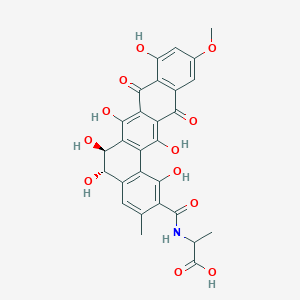
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
